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Compound of Interest

Compound Name:
(R)-(-)-5-(Hydroxymethyl)-2-

pyrrolidinone

Cat. No.: B014851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-(-)-5-
(Hydroxymethyl)-2-pyrrolidinone (also known as D-Pyroglutaminol), a valuable chiral

building block in pharmaceutical synthesis. The following sections detail its characteristic

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with standardized experimental protocols for obtaining these spectra.

Spectroscopic Data Summary
The spectroscopic data provides a fingerprint for the molecular structure of (R)-(-)-5-
(Hydroxymethyl)-2-pyrrolidinone. The quantitative data is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. While publicly accessible databases provide spectra for this compound, specific peak

lists are often proprietary. The expected chemical shifts and multiplicities are detailed below,

based on the known structure.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Atom Number
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H-3 (2H) ~1.9-2.2 Multiplet 2H -

H-4 (2H) ~2.2-2.4 Multiplet 2H -

H-5 (1H) ~3.8-4.0 Multiplet 1H -

H-6 (2H) ~3.5-3.7 Multiplet 2H -

N-H (1H) Broad Singlet Broad s 1H -

O-H (1H) Broad Singlet Broad s 1H -

Note: Solvent is typically CDCl₃ or D₂O. Chemical shifts are referenced to TMS (0 ppm). The

NH and OH signals are often broad and their chemical shift is dependent on concentration and

solvent.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Atom Number Chemical Shift (δ, ppm)

C-2 (C=O) ~178-180

C-3 (-CH₂-) ~28-32

C-4 (-CH₂-) ~24-28

C-5 (-CH-) ~58-62

C-6 (-CH₂OH) ~64-68

Note: Solvent is typically CDCl₃ or D₂O. Chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

for this compound is expected to show characteristic absorptions for the hydroxyl, amine, and

lactam (cyclic amide) functional groups.
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Table 3: IR Spectroscopic Data

Frequency (cm⁻¹) Intensity
Functional Group
Assignment

~3300 Strong, Broad
O-H (alcohol) and N-H (amide)

stretching

~2950-2850 Medium C-H (aliphatic) stretching

~1680 Strong, Sharp
C=O (amide I band of lactam)

stretching

~1460 Medium C-H bending

~1050 Medium C-O (alcohol) stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 5-(Hydroxymethyl)-2-pyrrolidinone, the molecular ion is expected at an m/z

corresponding to its molecular weight (115.13 g/mol ).[1]

Table 4: Mass Spectrometry Data

m/z Relative Intensity Assignment

115 Low [M]⁺ (Molecular Ion)

84 High [M - CH₂OH]⁺

41 Medium Further fragmentation

28 Medium Further fragmentation

Note: Data corresponds to the racemate, obtained via GC-MS with electron ionization.[1]

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data for a solid organic

compound like (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone. Instrument-specific parameters

may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Transfer: Filter the solution into a 5 mm NMR tube.

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the

low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for

solid samples.

Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good

contact between the sample and the crystal.

Spectrum Acquisition: Collect the sample spectrum. The instrument software will

automatically ratio the sample spectrum to the background spectrum to generate the final

absorbance or transmittance spectrum.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a

soft tissue after the measurement.
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Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by Gas

Chromatography (GC) for volatile compounds.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated by a

mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

Detection: A detector measures the abundance of ions at each m/z value.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative

ion abundance versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound using the spectroscopic techniques described.
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Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 5-(Hydroxymethyl)pyrrolidin-2-one | C5H9NO2 | CID 558359 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Analysis of (R)-(-)-5-(Hydroxymethyl)-2-
pyrrolidinone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014851#spectroscopic-data-of-r-5-hydroxymethyl-2-
pyrrolidinone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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